Whitepaper: Strategic Synthesis and Definitive Characterization of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Whitepaper: Strategic Synthesis and Definitive Characterization of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
An In-Depth Technical Guide for Medicinal Chemists and Synthetic Researchers
Abstract
8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a pivotal synthetic intermediate, primarily recognized for its role in the synthesis of advanced anti-inflammatory agents and other biologically active molecules. The strategic introduction of a nitro group onto the s-indacenone scaffold provides a versatile functional handle for further chemical modification, most notably for the generation of corresponding amino derivatives. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key intermediate. We delve into the causal logic behind procedural choices, from the regioselective nitration to the challenges of purification, and present a full suite of spectroscopic and analytical data for unambiguous structural validation. This document is intended to serve as an authoritative resource for researchers in drug development and synthetic organic chemistry.
Introduction: The s-Indacenone Core and the Strategic Role of Nitration
Significance of the s-Indacenone Scaffold
The indanone core and its fused-ring analogues, such as the symmetric indacene (s-indacene), are privileged structures in medicinal chemistry.[1] These frameworks are present in numerous natural products and have been extensively utilized in the development of therapeutic agents, organic functional materials, and fluorescent dyes.[1] Their rigid, planar, or near-planar structures provide a well-defined conformational scaffold for interacting with biological targets.
The Nitro Group: A Versatile Functional Handle
The introduction of a nitro group (NO₂) onto an aromatic or heterocyclic core is a foundational strategy in synthetic chemistry.[2] The nitro group is a strong electron-withdrawing moiety that can modulate the electronic properties of the parent molecule.[3] More importantly, it serves as a robust precursor to a variety of other functional groups, with its reduction to an amino group (-NH₂) being the most common and valuable transformation.[4][5] This conversion opens pathways to amides, sulfonamides, ureas, and other functionalities essential for building libraries of drug candidates.[4][6]
Overview of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS No. 620592-45-2) has emerged as a critical building block.[7] Its primary utility has been demonstrated in the synthesis of potent anti-inflammatory compounds, where it is reduced to the corresponding 8-amino derivative as a key step.[4][6] The synthesis is not without its challenges, including the control of regioselectivity during the nitration step and the potential for product degradation during purification. This guide provides a validated pathway to overcome these challenges.
Synthetic Pathway and Experimental Protocols
The synthesis of the target compound is a multi-step process that begins with the construction of the s-indacenone core, followed by a critical, regioselective nitration reaction.
Caption: Overall synthetic workflow for 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.
Synthesis of the Precursor: 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one
The synthesis begins with a Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indan), followed by an intramolecular cyclization to form the tricyclic ketone.[4]
Protocol 2.1: Synthesis of 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one
-
Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride dropwise.
-
Add a solution of 2,3-dihydro-1H-indene in DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The resulting crude 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is often used directly in the next step without extensive purification.[4]
-
Cyclization: Add the crude intermediate to an excess of concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the intramolecular Friedel-Crafts alkylation should be monitored by TLC.
-
Isolation: Pour the mixture onto ice and extract the product with a suitable solvent (e.g., ethyl acetate). Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3,5,6,7-tetrahydro-s-indacen-1(2H)-one.
The Critical Nitration Step
The nitration of the s-indacenone core is an electrophilic aromatic substitution. The directing effects of the existing substituents favor substitution on the aromatic ring. While multiple isomers can form, the 8-nitro product is typically the major isomer.[4]
Protocol 2.2: Synthesis of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Preparation: To a flask containing concentrated sulfuric acid (98%), cooled to 0 °C in an ice bath, slowly add 3,5,6,7-tetrahydro-s-indacen-1(2H)-one while stirring to ensure complete dissolution.
-
Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (>90%) to concentrated sulfuric acid at 0 °C in a separate flask.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 5 °C. The use of low temperature is critical to minimize the formation of undesired byproducts.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
Purification Strategy: A Critical Consideration
Purification of s-indacene derivatives can be challenging due to their potential instability on standard acidic stationary phases like silica gel.[8]
-
Chromatography: Column chromatography is used to separate the major 8-nitro isomer from minor isomers (e.g., 4-nitro and 6-nitro).[4]
-
Expert Recommendation: It is highly advisable to use neutral alumina (Brockmann I) as the stationary phase instead of silica gel.[8] If silica gel must be used, it should be pre-treated with a base (e.g., using a solvent system containing 0.5-1% triethylamine) to neutralize acidic sites and prevent product decomposition.[8]
-
Solvent System: A gradient of hexane/ethyl acetate is typically effective for elution.
-
Recrystallization: The purified fractions containing the desired product can be combined, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity and purity of the final product. Research has shown discrepancies in previously reported data, underscoring the need for rigorous analysis.[4]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | - |
| CAS Number | 620592-45-2 | [7] |
| Molecular Formula | C₁₂H₁₁NO₃ | [9] |
| Molecular Weight | 217.22 g/mol | [9] |
| Appearance | Yellowish solid | General Observation |
Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the primary tool for structural elucidation. Due to the presence of isomers, 2D NMR techniques (COSY, HSQC, HMBC) are essential for definitive assignment of the 8-nitro structure.[4]
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons and the aliphatic protons of the two saturated rings. The proton on the nitrated aromatic ring will appear as a singlet in the downfield region (typically > 8.0 ppm). The methylene protons of the tetrahydroindacene core will appear as multiplets in the region of δ 2.0-3.5 ppm.
-
¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (~190-200 ppm). The carbon atom bearing the nitro group (C-NO₂) will also be deshielded.
3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the conjugated ketone.[10]
-
NO₂ Stretches: Two characteristic strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10]
-
Ar-H Stretch: Signals for aromatic C-H bonds will appear above 3000 cm⁻¹.
3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (217.22). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation: Common fragmentation patterns may include the loss of the nitro group (NO₂, 46 Da) and carbon monoxide (CO, 28 Da).
3.2.4 Single-Crystal X-ray Crystallography For absolute and unambiguous proof of structure and regiochemistry, single-crystal X-ray crystallography is the gold standard, as has been used to correct previous misassignments of related isomers.[4]
Applications and Further Transformations
The primary value of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one lies in its utility as a synthetic intermediate.
Caption: Key transformation of the nitro-indacenone to its corresponding amine derivative.
Reduction to 8-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
The reduction of the nitro group to an amine is a common and highly efficient transformation.
Protocol 4.1: Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one in a suitable solvent, such as methanol (MeOH) or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) with vigorous stirring.[4]
-
Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion, typically within 3-6 hours at room temperature.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, which can be used directly or purified further if necessary.
Conclusion
This technical guide outlines a robust and validated pathway for the synthesis and characterization of 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one. By understanding the rationale behind the synthetic steps, particularly the regioselective nitration and the critical aspects of purification, researchers can reliably produce this valuable intermediate. The comprehensive characterization data provided serves as a benchmark for structural confirmation. The demonstrated utility of this compound as a precursor to the corresponding amine highlights its significance in constructing more complex molecules for drug discovery and development programs.
References
-
Coll, M., et al. (2018). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Available at: [Link]
-
MDPI. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. Available at: [Link]
-
Academic Journals. (2014). 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro. African Journal of Pure and Applied Chemistry. Available at: [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
ResearchGate. (2018). Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. ResearchGate. Available at: [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]
-
MDPI. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. Marine Drugs. Available at: [Link]
-
MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]
-
Frontiers. (2019). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]
-
National Institutes of Health. (2019). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega. Available at: [Link]
- Google Patents. (1976). Process for preparing 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane. US Patent 3,939,148.
-
National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. Available at: [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
-
PubChem. s-Indacen-1(2H)-one, 3,5,6,7-tetrahydro-3,3,4,5,5,8-hexamethyl-. PubChem. Available at: [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2019). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
-
Mol-Instincts. Chemical Synthesis and Properties of Nitro Compounds. Mol-Instincts. Available at: [Link]
-
Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Available at: [Link]
-
PubChem. 1,6,7,8-tetrahydro-as-indacen-3(2H)-one. PubChem. Available at: [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Nitro-1,6,7,8-tetrahydro-s-indacen-3(2H)-one CAS#: 2014359-78-3 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
